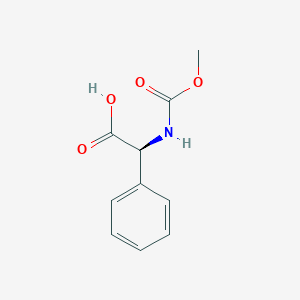
(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid
Overview
Description
(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as (S)-Mandelic acid, is a chiral molecule that has been widely used in various fields of research. It is a white crystalline powder that is soluble in water and organic solvents. The molecule has a phenyl group and a carboxylic acid group, which makes it a versatile compound for many applications.
Mechanism of Action
(S)-Mandelic acid acts as a competitive inhibitor of the enzyme D-amino acid oxidase (DAO), which is responsible for the metabolism of D-amino acids. By inhibiting DAO, (S)-Mandelic acid can increase the levels of D-amino acids in the body, which have been shown to have various physiological and biochemical effects.
Biochemical and Physiological Effects:
(S)-Mandelic acid has been shown to have several biochemical and physiological effects. It has been reported to modulate the activity of neurotransmitters, such as glutamate and GABA, which are involved in the regulation of synaptic transmission and neuronal excitability. In addition, (S)-Mandelic acid has been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic implications for various diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
(S)-Mandelic acid has several advantages for lab experiments. It is a chiral molecule, which makes it a useful tool for the study of chiral recognition and enantioselective catalysis. In addition, (S)-Mandelic acid is relatively easy to synthesize and has a low toxicity profile. However, (S)-Mandelic acid has some limitations, such as its low solubility in water and its sensitivity to pH changes.
Future Directions
There are several future directions for the research on (S)-Mandelic acid. One direction is the development of new synthetic methods for the production of (S)-Mandelic acid and its derivatives. Another direction is the study of the physiological and biochemical effects of (S)-Mandelic acid in various disease models. Furthermore, the use of (S)-Mandelic acid as a tool for the study of chiral recognition and enantioselective catalysis can be further explored.
Scientific Research Applications
(S)-Mandelic acid has been extensively used in scientific research due to its unique properties. It has been used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The molecule has also been used as a resolving agent for the separation of racemic mixtures. In addition, (S)-Mandelic acid has been used as a model compound for the study of chiral recognition and enantioselective catalysis.
properties
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJLQSAREKTKPT-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



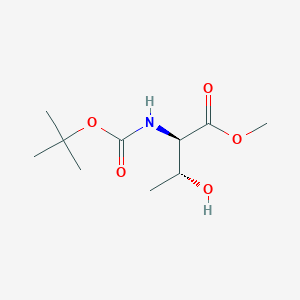


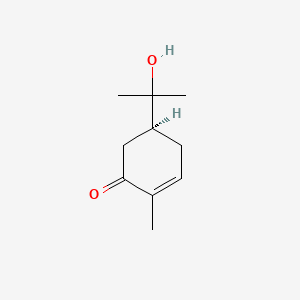
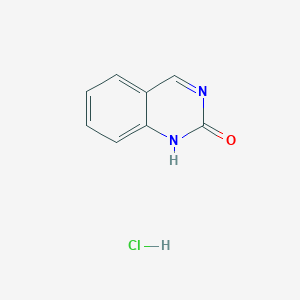
![[6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3H-benzoimidazol-5-yl]-methanol](/img/structure/B3274367.png)
![Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one](/img/structure/B3274378.png)


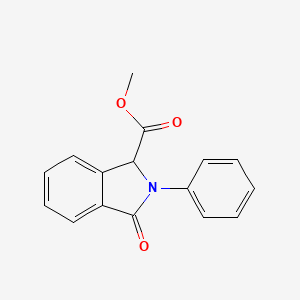

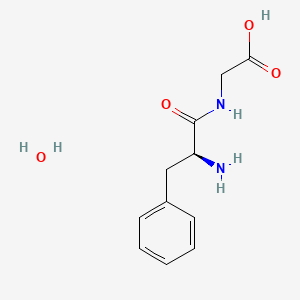
![1-[3-Bromoprop-1-enyl]-4-chlorobenzene](/img/structure/B3274415.png)
![ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B3274430.png)